molecular formula C11H19NO2 B2569011 rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis CAS No. 2247105-98-0

rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis

Cat. No.: B2569011
CAS No.: 2247105-98-0
M. Wt: 197.278
InChI Key: SLIDFCKJFFSBAM-IUCAKERBSA-N
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Description

rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis is a heterocyclic compound featuring a seven-membered azepine ring fused with a five-membered furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. This can be achieved through various methods, including thermal, photochemical, and microwave irradiation techniques . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other seven-membered heterocycles such as azepine, azepane, and azepinone .

Uniqueness

rac-(3aR,8aR)-4-methoxy-7,7-dimethyl-2H,3H,3aH,6H,7H,8H,8aH-furo[3,2-c]azepine, cis is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

(3aS,8aS)-4-methoxy-7,7-dimethyl-2,3,3a,6,8,8a-hexahydrofuro[3,2-c]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2)6-9-8(4-5-14-9)10(13-3)12-7-11/h8-9H,4-7H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIDFCKJFFSBAM-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C(CCO2)C(=NC1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]2[C@H](CCO2)C(=NC1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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